![molecular formula C22H27NO4 B268231 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is involved in the activation of several pathways, including the NF-κB pathway, which is important for the survival of B-cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide induces apoptosis in B-cells and reduces tumor growth.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to reduce the levels of phospho-BTK and downstream signaling molecules, such as phospho-AKT and phospho-ERK, in B-cells. This leads to a reduction in cell proliferation and an increase in apoptosis. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to reduce the levels of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not yet been tested in humans, and its safety and efficacy in clinical trials are still being evaluated.
Direcciones Futuras
There are several potential future directions for the development of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor effects. Another direction is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of novel BTK inhibitors with improved potency and selectivity could lead to the development of more effective therapies for B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form the corresponding ether. This is followed by the reaction of the ether with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to form the amide. The final step involves the introduction of the isopropyl group via a Grignard reaction with isopropylmagnesium chloride.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been studied in combination with other agents, such as venetoclax, and has shown synergistic effects.
Propiedades
Nombre del producto |
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
---|---|
Fórmula molecular |
C22H27NO4 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[2-(oxolan-2-ylmethoxy)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H27NO4/c1-16(2)17-9-11-18(12-10-17)26-15-22(24)23-20-7-3-4-8-21(20)27-14-19-6-5-13-25-19/h3-4,7-12,16,19H,5-6,13-15H2,1-2H3,(H,23,24) |
Clave InChI |
MOTQGARBUMKVQN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.